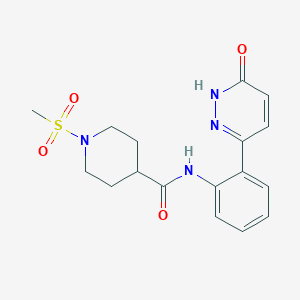

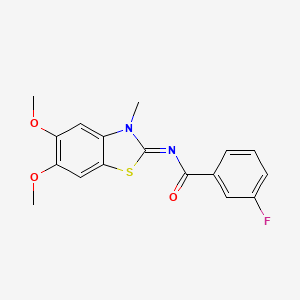

![molecular formula C20H14FN3O4S2 B2519688 Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 888452-74-2](/img/structure/B2519688.png)

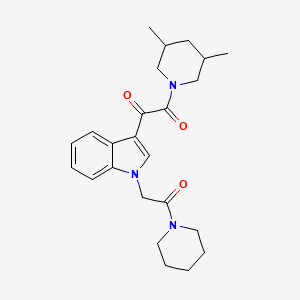

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its heterocyclic and fluorinated aromatic components. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that build complexity through the formation of new rings and the introduction of functional groups. For example, the synthesis of pyridazines can be achieved through the rearrangement of ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, leading to a series of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines with yields up to 70% . Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate can undergo heterocyclization reactions to yield various bisthiazole and bisthiolane derivatives . These examples suggest that the synthesis of the compound of interest would likely involve strategic functionalization of precursor molecules and cyclization reactions to construct the pyridazine and thieno rings.

Molecular Structure Analysis

The molecular structure of related compounds can be quite intricate, as seen in the crystal structure determination of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which revealed a thioamide functional group . This level of detail in structural analysis is crucial for understanding the reactivity and properties of the compound. The presence of aromatic systems, heteroatoms, and multiple functional groups in such molecules suggests that the compound of interest would also have a complex three-dimensional structure with potential for interesting electronic and steric interactions.

Chemical Reactions Analysis

The reactivity of related compounds can be quite diverse. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been shown to react with various reagents to yield pyran, pyridine, and pyridazine derivatives . Additionally, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into different substituted pyridine derivatives have been reported . These studies indicate that the compound of interest may also participate in a variety of chemical reactions, potentially leading to a wide range of derivatives with different substituents and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. For example, the presence of electron-withdrawing groups such as fluorine can affect the acidity and reactivity of adjacent functional groups. The steric hindrance provided by substituents can influence the solubility and crystallinity of the compound. While the papers provided do not directly discuss the physical and chemical properties of the compound of interest, they do suggest that such properties would need to be determined through experimental studies, including solubility tests, melting point determination, and spectroscopic analysis to fully understand the behavior of the compound under various conditions.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown that heterocyclic compounds incorporating elements such as thiophene and pyridazine are valuable for synthesizing new chemical entities with potential biological activities. For example, Abdel-Motaal et al. (2020) explored the synthesis of new heterocycles using a thiophene incorporated thioureido substituent, demonstrating significant anticancer activity against colon cancer cell lines (Abdel-Motaal, Asmaa L. Alanzy, & Asem, 2020). This research implies that derivatives of Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate could be synthesized for similar anticancer evaluations.

Antimicrobial Applications

Another avenue of research is the exploration of antimicrobial activities. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives, leading to compounds with in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This suggests that the compound of interest, by virtue of its structural features, may also serve as a precursor in synthesizing derivatives with antimicrobial properties.

Fluorescent Probes and Herbicidal Activities

Furthermore, the introduction of fluorophores into heterocyclic frameworks has been explored for creating novel fluorescent molecules, as investigated by Wu et al. (2006), who synthesized trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives with notable fluorescence intensity (Wu et al., 2006). Additionally, Xu et al. (2008) focused on the synthesis of pyridazine derivatives with herbicidal activities, showcasing the compound’s potential in agricultural chemistry (Xu et al., 2008).

Mechanism of Action

Mode of action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as blocking or activating receptors, inhibiting enzymes, or modulating signal transduction pathways .

Biochemical pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Thiophene derivatives have been found to exhibit a variety of pharmacological properties, suggesting they may interact with multiple biochemical pathways .

properties

IUPAC Name |

ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O4S2/c1-2-28-20(27)16-11-10-30-18(22-17(25)14-8-5-9-29-14)15(11)19(26)24(23-16)13-7-4-3-6-12(13)21/h3-10H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZALIGEMBPCIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

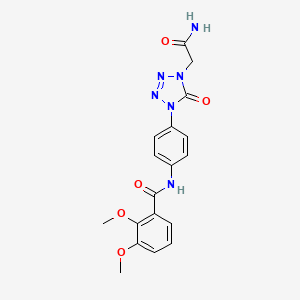

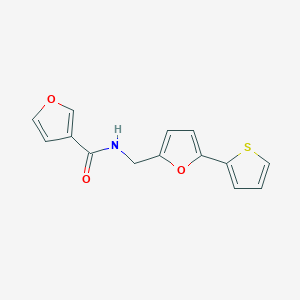

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

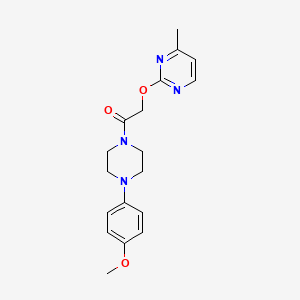

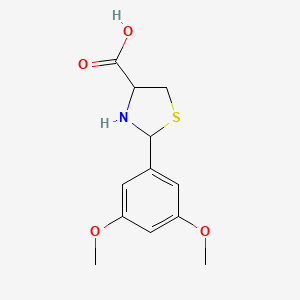

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)

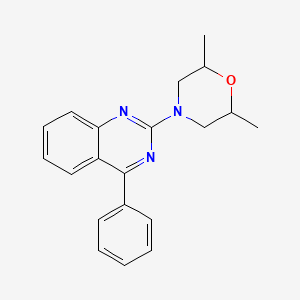

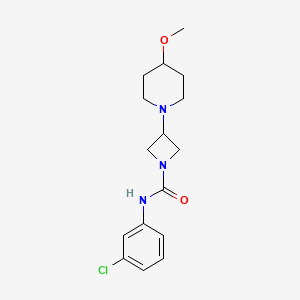

![N-(1-cyanocyclopentyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519616.png)